molecular formula C8H5N3 B2529728 5-Aminoisophthalonitrile CAS No. 57369-97-8

5-Aminoisophthalonitrile

Cat. No.: B2529728
CAS No.: 57369-97-8
M. Wt: 143.149
InChI Key: UBFORUHJOUPFHX-UHFFFAOYSA-N
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Description

5-Aminoisophthalonitrile: is an organic compound with the molecular formula C8H5N3 . It is a derivative of isophthalonitrile, where an amino group is substituted at the 5-position of the benzene ring. This compound is primarily used in various chemical syntheses and has significant applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Aminoisophthalonitrile can be synthesized through several methods. One common approach involves the nitration of isophthalonitrile followed by reduction . The nitration process introduces a nitro group at the desired position, which is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: In industrial settings, the production of this compound often involves the ammoxidation of m-xylene to produce isophthalonitrile, followed by the aforementioned nitration and reduction steps. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Aminoisophthalonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile groups can be reduced to primary amines.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Aminoisophthalonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Aminoisophthalonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the nitrile groups can participate in nucleophilic addition reactions, modifying the activity of enzymes and other proteins. These interactions can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison: 5-Aminoisophthalonitrile is unique due to the presence of both amino and nitrile groups, which allows it to participate in a wider range of chemical reactions compared to its isomers. The amino group enhances its reactivity in substitution and reduction reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-aminobenzene-1,3-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFORUHJOUPFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57369-97-8
Record name 5-aminobenzene-1,3-dicarbonitrile
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